molecular formula C17H19N3O2 B2773015 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 1904098-18-5

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No. B2773015
CAS RN: 1904098-18-5
M. Wt: 297.358
InChI Key: JVHLYIWXJVYSRA-UHFFFAOYSA-N
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Description

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

The synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, known for their biological activities, through an enantioselective organocatalytic approach has been highlighted. This method allows the rapid synthesis of these derivatives with high enantiopurity and structural diversity. The process involves an asymmetric catalytic three-component 1,3-dipolar cycloaddition yielding spirooxindole derivatives under mild conditions. The high enantio- and regioselectivity of this synthesis opens new avenues in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Electrooptic Film Fabrication with Pyrrole-Pyridine-Based Chromophores

A study on dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication reveals the influence of pyrrole-pyridine-based chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These findings underscore the significance of chromophore molecular architecture and film growth method on the resulting film's properties, indicating potential applications in optoelectronics and photonics (Facchetti et al., 2006).

Catalytic Behavior of Iron and Cobalt Dichloride Complexes

The synthesis of iron(II) and cobalt(II) dichloride complexes with N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines showcases their catalytic activities toward ethylene reactivity. These complexes demonstrate good catalytic activities for ethylene oligomerization and polymerization, with variations in activity based on the ethylene pressure and the substituents on the aryl group linked to the imino group. This research suggests potential applications in polymer synthesis and material science (Sun et al., 2007).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its derivatives have been documented. These compounds exhibit significant antimicrobial activity, highlighting their potential as templates for the development of new antimicrobial agents (Salimon et al., 2011).

Oxidation Reactivity Channels for Pyridine Derivatives

The study on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives with various oxidants sheds light on their reactivity channels. The characterization of the oxidation products through spectroscopic methods and X-ray crystallography provides insights into the molecular structures and potential applications of these compounds in organic synthesis and chemical modifications (Pailloux et al., 2007).

properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-5-16(19-10-13)22-15-6-8-20(12-15)17(21)9-14-3-2-7-18-11-14/h2-5,7,10-11,15H,6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHLYIWXJVYSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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